molecular formula C24H24N2O5 B2530786 ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-41-1

ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2530786
CAS RN: 1004172-41-1
M. Wt: 420.465
InChI Key: GYNUKIIQKIFSBO-UHFFFAOYSA-N
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Description

The compound "ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These derivatives are often synthesized for their potential biological activities, such as antibacterial and immunobiological properties , or for their use in the synthesis of more complex heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as the three-component reaction described in the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature is another example of a synthesis method for ethyl carboxylate derivatives . These methods highlight the versatility and reactivity of ethyl carboxylate precursors in forming various heterocyclic structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry . Additionally, X-ray crystallographic analysis is used to determine the crystal and molecular structure of certain derivatives, providing detailed insights into their geometry and intramolecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

The ethyl carboxylate derivatives undergo various chemical reactions, including cyclocondensation , ester exchange , and reactions with electrophilic reagents to form new compounds . These reactions are often selective and can lead to the formation of partially hydrogenated compounds or the introduction of new functional groups, expanding the chemical diversity of the derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds . The thermal properties are also of interest and can be studied using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), although such analyses are not detailed in the provided papers.

Scientific Research Applications

Synthetic Pathways and Characterization

  • Development of Synthetic Methods : Research has focused on developing synthetic methods for related compounds, demonstrating the versatility of pyrrole derivatives in organic synthesis. For example, studies have reported on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of these methods in creating compounds with potential bioactivity (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

  • Crystallographic and Spectroscopic Study : The aerial oxidation of substituted pyrroles has been investigated, leading to the isolation of specific oxidation products. These findings are critical for understanding the chemical behavior of pyrrole derivatives under various conditions (Cirrincione, Dattolo, Almerico, Aiello, Jones, Dawes, & Hursthouse, 1987).

  • Chemical Transformations : Explorations into the chemistry of related compounds have led to the discovery of various transformations, providing insight into the reactivity and potential applications of these chemicals in further synthetic endeavors (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Biological Activities

  • Cytotoxicity Studies : Several studies have evaluated the cytotoxic activities of pyrrole and pyrazole derivatives against various cancer cell lines. These investigations are fundamental for assessing the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

  • Antioxidant and Anti-inflammatory Activities : Research on secondary metabolites from mollusks has revealed compounds with significant antioxidant and anti-inflammatory activities, underscoring the potential of natural and synthetic pyrrole derivatives in developing new therapeutic agents (Chakraborty & Joy, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

properties

IUPAC Name

ethyl 5-[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)16-10-6-5-7-11-16)22(27)23(28)25-14-17-12-8-9-13-18(17)30-3/h5-13,26H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNUKIIQKIFSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

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